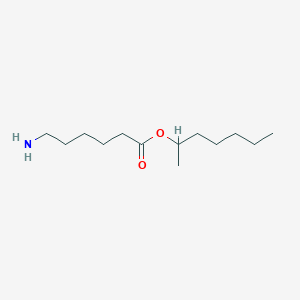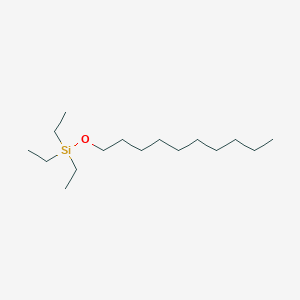
1-Triethylsilyloxydecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Triethylsilyloxydecane can be synthesized through the reaction of 1-decanol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Triethylsilyloxydecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to yield decane and triethylsilane.
Substitution: The triethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Decane and triethylsilane.
Substitution: Various substituted decane derivatives.
Applications De Recherche Scientifique
1-Triethylsilyloxydecane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, facilitating the selective reactions of other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism by which 1-Triethylsilyloxydecane exerts its effects is primarily through its ability to act as a protecting group. The triethylsilyloxy group stabilizes the molecule and prevents unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups, making it a valuable tool in organic synthesis.
Comparaison Avec Des Composés Similaires
1-Trimethylsilyloxydecane: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
1-Triisopropylsilyloxydecane: Contains a triisopropylsilyl group, offering different steric and electronic properties.
1-Tert-Butyldimethylsilyloxydecane: Features a tert-butyldimethylsilyl group, providing enhanced stability and resistance to hydrolysis.
Uniqueness: 1-Triethylsilyloxydecane is unique due to its balance of steric hindrance and reactivity. The triethylsilyl group offers sufficient protection while allowing for relatively easy removal under mild conditions, making it a versatile protecting group in organic synthesis.
Propriétés
Numéro CAS |
256235-78-6 |
|---|---|
Formule moléculaire |
C16H36OSi |
Poids moléculaire |
272.54 g/mol |
Nom IUPAC |
decoxy(triethyl)silane |
InChI |
InChI=1S/C16H36OSi/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4/h5-16H2,1-4H3 |
Clé InChI |
SHTTYXXIIRONIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCO[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
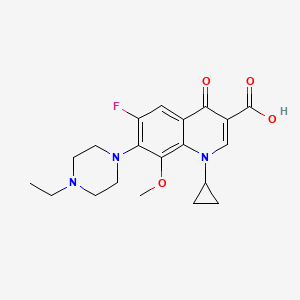
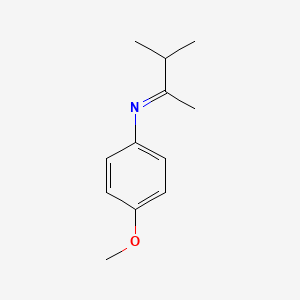
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
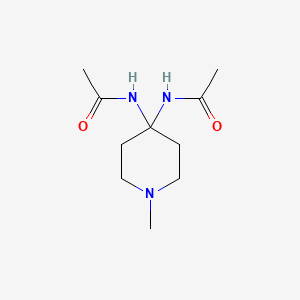
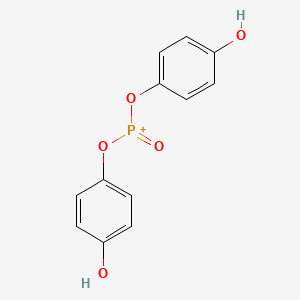
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)

![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
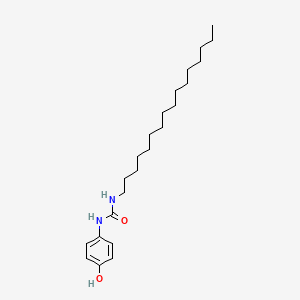
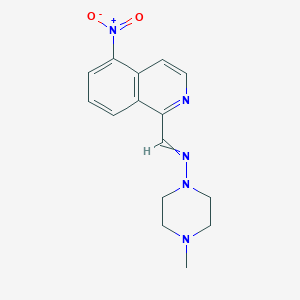
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
